Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate
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Overview
Description
Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds. The presence of a fluorophenyl group adds to its potential biological activity, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. The final step involves esterification to introduce the ethyl acetate group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to enzymes or receptors, inhibiting their activity or altering their function . The fluorophenyl group can enhance binding affinity and specificity, making the compound more effective in its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Similar structure but with a bromine atom instead of fluorine.
6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetate is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C15H13FN2O2S |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
ethyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetate |
InChI |
InChI=1S/C15H13FN2O2S/c1-2-20-14(19)7-12-9-21-15-17-13(8-18(12)15)10-3-5-11(16)6-4-10/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
HCJLEZTVKQZXOE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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